molecular formula C11H12ClN3O2 B3093635 Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate CAS No. 1246759-50-1

Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B3093635
CAS No.: 1246759-50-1
M. Wt: 253.68 g/mol
InChI Key: DZJZZPPKBNEHAA-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core. Its structure includes a chlorine substituent at the 5-position and a tert-butyl carboxylate group at the 7-position. The tert-butyl ester enhances steric protection of the carboxylate moiety, improving stability during synthetic processes.

Properties

IUPAC Name

tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7-4-8(12)15-6-13-14-9(15)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJZZPPKBNEHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=NN=CN2C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves multiple steps, starting with the preparation of the core triazolopyridine structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the required reaction conditions. The process is optimized for efficiency and yield, often employing continuous flow reactors or batch processes to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features
Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (Target) C11H13ClN3O2 ~265.7* 5-Cl, 7-tert-butyl carboxylate Not provided Chloro substituent enhances electrophilicity; tert-butyl ester improves stability.
(R)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-carbamate C13H18N4O2 262.31 3-ethyl carbamate 915375-35-8 Chiral center (R-configuration); carbamate group may influence bioavailability.
tert-Butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate C11H17N3O2 223.27 8-tert-butyl carboxylate; saturated bicyclic system 2171817-31-3 Reduced aromaticity due to saturation; lower molecular weight enhances solubility.
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate C9H10N4O2 206.20 3-NH2, 7-ethyl carboxylate 2092022-21-2 Amino group enables hydrogen bonding; smaller ester group may reduce steric hindrance.
tert-Butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate C18H18IN3O3 451.3 5-I, 7-benzyloxy, 8-tert-butyl carboxylate; triazolo[1,5-a]pyridine isomer 1262132-97-7 Iodo substituent increases molecular weight and polarizability; benzyloxy adds aromatic bulk.

*Molecular weight estimated based on formula.

Key Structural and Functional Differences

Substituent Effects on Reactivity

  • Chloro vs. Iodo Substituents : The target compound’s 5-chloro group (C11H13ClN3O2) offers moderate electrophilicity for cross-coupling reactions, whereas the 5-iodo analog (C18H18IN3O3, MW 451.3) enables faster oxidative addition in palladium-catalyzed reactions due to iodine’s larger atomic radius .
  • Carboxylate Variations : The tert-butyl ester in the target compound provides superior steric protection compared to the ethyl ester in (MW 206.20), which may hydrolyze more readily under acidic conditions.

Steric and Electronic Modifications

Biological Activity

Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (hereafter referred to as TBCT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H12ClN3O2
  • Molecular Weight : 209.68 g/mol
  • CAS Number : 66999-61-9
  • SMILES Notation : Clc1cccc2nncn12

Synthesis

TBCT can be synthesized through various methods involving the reaction of appropriate triazole derivatives with tert-butyl and chloro substituents. The synthesis typically involves multi-step reactions that require careful control of conditions to optimize yield and purity.

The biological activity of TBCT is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes and receptors, which could be responsible for its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that TBCT exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound showed IC50 values ranging from 3.0 µM to 22.54 µM across different cell lines, indicating potent antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Enzyme Inhibition

TBCT has also been investigated for its potential as an enzyme inhibitor:

  • Carboxylesterase Inhibition : It has been noted to exhibit reversible inhibition against carboxylesterase enzymes, which play a crucial role in drug metabolism .
  • Mechanism Insights : Molecular docking studies suggest that TBCT binds effectively within the active site of these enzymes, thereby inhibiting their activity .

Case Studies

  • Study on Antiproliferative Effects :
    • In a study assessing the antiproliferative activity of TBCT against MCF-7 cells, the compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 5 µM. This indicates its potential use in breast cancer treatment .
  • Enzyme Kinetics Analysis :
    • Another investigation focused on the kinetic parameters of TBCT as a carboxylesterase inhibitor revealed that it operates via a mixed inhibition model. This was supported by both kinetic assays and molecular docking simulations .

Data Table Summary

Biological ActivityCell LineIC50 Value (µM)Reference
AnticancerMCF-75.0
AnticancerA54922.54
Enzyme InhibitionCaEMixed Type

Q & A

Basic Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions with careful control of solvents (e.g., ethanol or DMF), temperature, and catalysts (e.g., triethylamine or acetic anhydride) . Purification via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to ensure ≥95% purity. For example, cyclization steps may require reflux conditions (80–100°C) in aprotic solvents to stabilize reactive intermediates .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm in 1H^1H, carbonyl carbons at δ ~165–175 ppm in 13C^{13}C) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or substituent orientation, as demonstrated for analogous triazolo-pyridine derivatives .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Despite limited hazard data for this specific compound, general precautions for chlorinated triazolo derivatives include:

  • Use of PPE (gloves, goggles, lab coat) and fume hoods to avoid inhalation/contact .
  • Storage in airtight containers at 2–8°C to prevent degradation .
  • Immediate decontamination of spills using ethanol/water mixtures and silica-based absorbents .

Advanced Research Questions

Q. How can computational methods predict the biological activity of tert-butyl 5-chloro-triazolopyridine derivatives?

  • Methodological Answer :

  • Perform molecular docking using software like AutoDock Vina to assess binding affinity to target proteins (e.g., kinases or GPCRs) .
  • Calculate ADMET properties (e.g., logP, solubility) via tools like SwissADME to prioritize derivatives with drug-like profiles .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. What strategies resolve contradictions in spectroscopic data for triazolo-pyridine derivatives?

  • Methodological Answer :

  • Dynamic NMR : Resolve rotational isomerism in tert-butyl groups by analyzing temperature-dependent splitting of peaks .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions (e.g., triazole and pyridine protons) .
  • Comparative crystallography : Cross-reference XRD data (e.g., bond angles, torsion angles) with structurally characterized analogs .

Q. How do reaction conditions influence regioselectivity in triazolo-pyridine synthesis?

  • Methodological Answer :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization at the 7-position due to stabilization of transition states .
  • Catalyst choice : Lewis acids (e.g., ZnCl2_2) may direct chloro-substitution to the 5-position via coordination to pyridine nitrogen .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating (≥12 hours) shifts equilibrium toward thermodynamically stable isomers .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
  • Byproduct management : Optimize stoichiometry (e.g., 1.2:1 molar ratio of triazole precursor to tert-butyl chloroformate) to minimize dimerization .
  • Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

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